

benchmarking the performance of ethylammonium-based solar cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylammonium*

Cat. No.: *B1618946*

[Get Quote](#)

A Comparative Benchmarking of Ethylammonium-Based Solar Cells

In the rapidly advancing field of perovskite photovoltaics, the choice of the organic cation in the ABX_3 crystal structure is a critical determinant of a solar cell's performance and stability. While **methylammonium** (MA) and formamidinium (FA) have been the most extensively studied A-site cations, **ethylammonium** (EA) is emerging as a compelling alternative, demonstrating unique properties that could pave the way for more robust and efficient solar energy conversion. This guide provides a comparative analysis of **ethylammonium**-based perovskite solar cells against their **methylammonium** and formamidinium counterparts, supported by experimental data and detailed fabrication protocols.

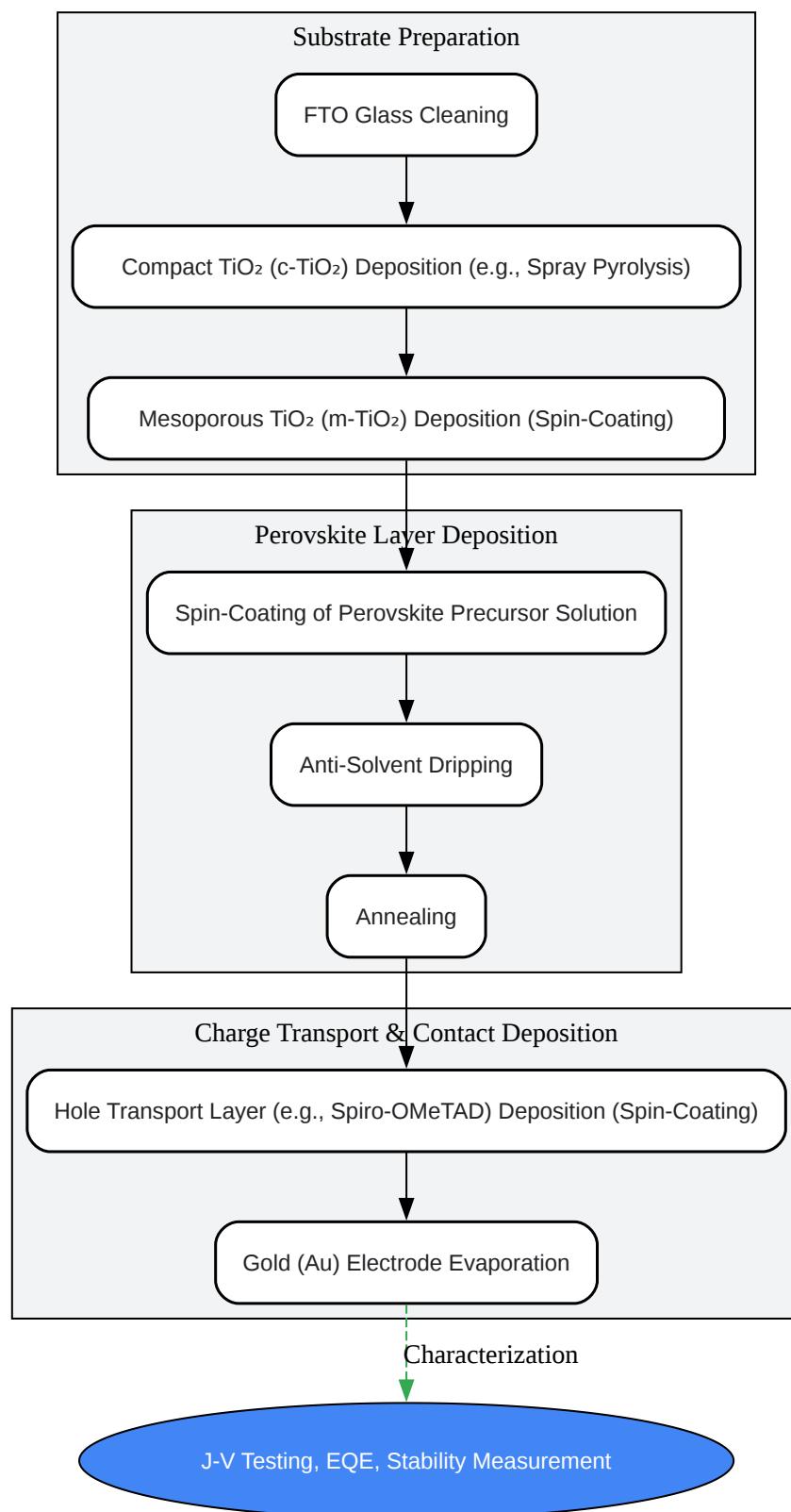
Performance Comparison of A-Site Cations

The performance of perovskite solar cells is primarily evaluated by four key metrics: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The table below summarizes these parameters for solar cells based on different organic cations. It is important to note that performance can vary significantly based on the full perovskite composition (including halides and metal cations), device architecture, and fabrication methods. The data presented here is a synthesis of representative values from various studies to provide a comparative overview.

Cation Composition	Power Conversion	Open-Circuit Voltage	Short-Circuit Current	Fill Factor (FF) (%)	Stability Highlights
	Efficiency (PCE) (%)	(Voc) (V)	(Jsc) (mA/cm²)		
Methylammonium (MA)	20 - 22% [1]	~1.1	~22	~78	Prone to thermal and moisture-induced degradation.
Formamidinium (FA)	24 - 25% [1]	>1.1	>24	>80	Offers higher thermal stability and a more ideal bandgap for single-junction cells compared to MA. [1]
Ethylammonium (EA) (in mixed cation systems)	~10.22% (for MA _{0.83} EA _{0.17} PbI ₃) [2]	Data not readily available	Data not readily available	Data not readily available	Incorporation of EA can enhance structural stability.
Mixed Cation (MA/FA/Ethylenediamine)	20.01% [3] [4]	Data not readily available	Data not readily available	Data not readily available	Unencapsulated cells retained 96% of their initial efficiency after 25 days in ambient atmosphere. [3] [4]

Note: Direct head-to-head comparisons of perovskite solar cells with EA as the sole A-site cation are less common in the literature compared to MA and FA. EA is more frequently used as an additive or in mixed-cation systems to enhance stability.

Experimental Protocols


The following sections outline a generalized experimental protocol for the fabrication of perovskite solar cells using a spin-coating method. This protocol is a composite of methodologies reported in various studies and can be adapted for different cation compositions.

Materials and Precursor Synthesis

1. **Methylammonium Iodide (MAI) Synthesis:** **Methylammonium** iodide can be synthesized by reacting methylamine (33 wt% in absolute ethanol) with hydroiodic acid (57 wt% in water) in a 1:1 molar ratio.^[5] The reaction is typically carried out in an ice bath with stirring for approximately 2 hours. The resulting white precipitate of MAI is then recovered by rotary evaporation, recrystallized from ethanol, and dried in a vacuum oven.^[5]
2. **Perovskite Precursor Solution Preparation:** A standard perovskite precursor solution is prepared by dissolving the desired organic halide (e.g., MAI, FAI, EAI) and a lead halide (e.g., PbI_2 , PbCl_2) in a solvent such as anhydrous dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (DMSO). For mixed-cation perovskites, the different organic halides are dissolved in the solvent at the desired stoichiometric ratio. For instance, to prepare a $(\text{MA}_{0.7}\text{FA}_{0.3})_{0.97}\text{EDAI}_{0.015}\text{PbI}_3$ precursor, MAI, FAI, ethylenediamine diiodide (EDAI), and PbI_2 would be dissolved in a DMF:DMSO solvent mixture. The solution is typically stirred at an elevated temperature (e.g., 70°C) for several hours to ensure complete dissolution.^[6]

Device Fabrication Workflow

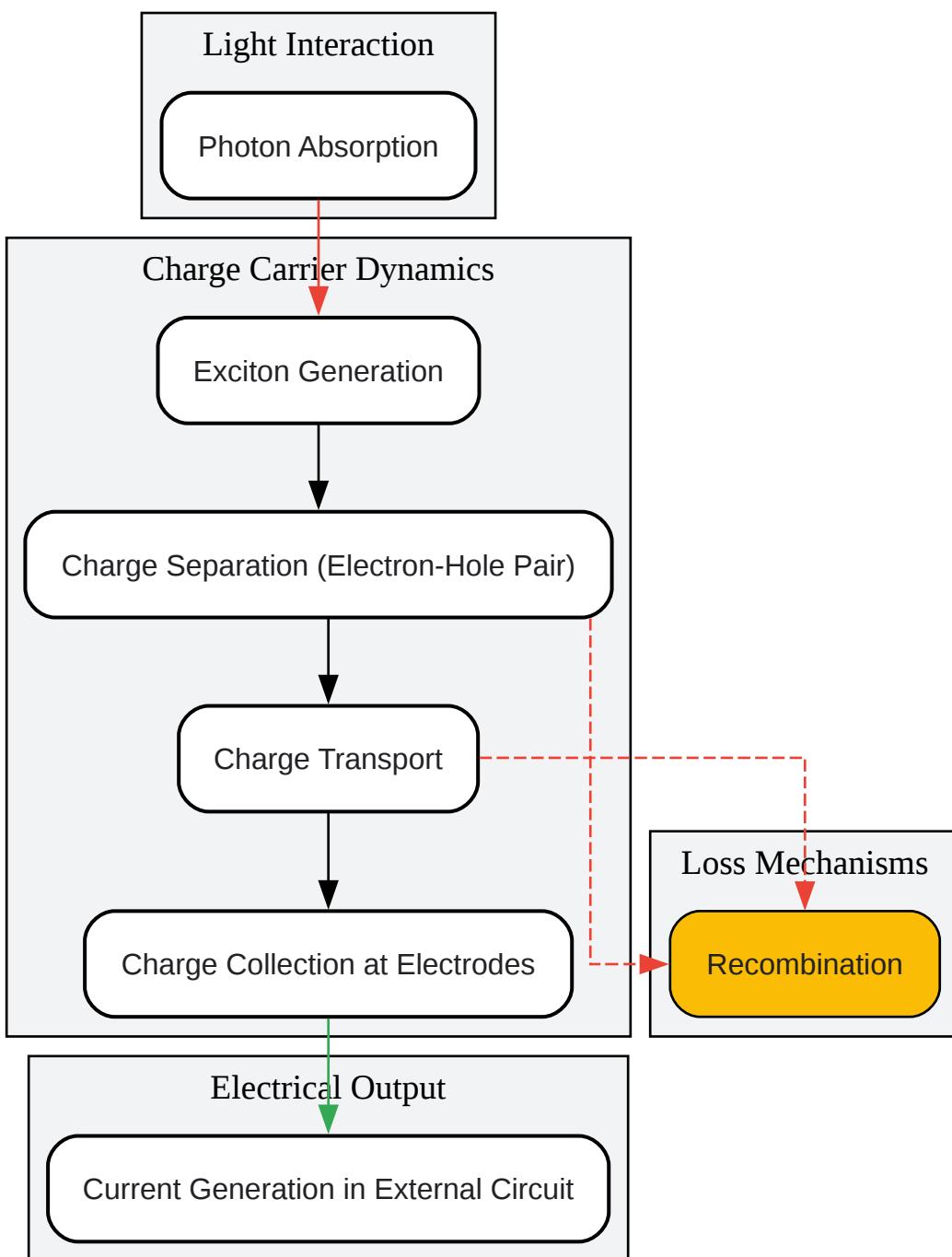
The fabrication of a perovskite solar cell involves the sequential deposition of several layers on a transparent conductive substrate. A common device architecture is FTO/c-TiO₂/m-TiO₂/Perovskite/Spiro-OMeTAD/Au.

[Click to download full resolution via product page](#)

Perovskite Solar Cell Fabrication Workflow

Step-by-Step Fabrication Procedure:

- Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to remove any organic residues.
- Electron Transport Layer (ETL) Deposition:
 - A compact layer of titanium dioxide (c-TiO₂) is often deposited onto the FTO glass by a method like spray pyrolysis.
 - Subsequently, a mesoporous TiO₂ (m-TiO₂) layer is deposited by spin-coating a TiO₂ paste, followed by annealing at high temperatures (e.g., 500°C).[7]
- Perovskite Layer Deposition (in a nitrogen-filled glovebox):
 - The prepared perovskite precursor solution is spin-coated onto the m-TiO₂ layer. A typical two-step spin-coating process might involve a low-speed spin (e.g., 1000 rpm for 10s) to spread the solution, followed by a high-speed spin (e.g., 5000 rpm for 30s) to form a uniform film.[7]
 - During the high-speed spin, an anti-solvent (e.g., chlorobenzene or toluene) is often dripped onto the substrate to induce rapid crystallization and form a dense, pinhole-free perovskite film.
 - The film is then annealed on a hotplate (e.g., at 100°C for 10-60 minutes) to complete the perovskite crystallization.[6]
- Hole Transport Layer (HTL) Deposition:
 - A solution of a hole-transporting material, commonly spiro-OMeTAD, is prepared by dissolving it in a solvent like chlorobenzene, often with additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to improve conductivity.
 - The spiro-OMeTAD solution is then spin-coated on top of the perovskite layer.


- Metal Contact Deposition:
 - Finally, a top metal electrode, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Characterization

The performance of the fabricated solar cells is characterized under simulated AM 1.5G sunlight (100 mW/cm²). The current density-voltage (J-V) characteristics are measured using a solar simulator and a source meter to determine the PCE, Voc, J_{sc}, and FF. Stability testing is often performed by monitoring the device performance over time under continuous illumination or in controlled environmental conditions (e.g., specific temperature and humidity).

Signaling Pathways and Logical Relationships

The functioning of a perovskite solar cell is governed by a series of photophysical processes. The following diagram illustrates the key steps involved in the conversion of light into electrical energy.

[Click to download full resolution via product page](#)

Working Principle of a Perovskite Solar Cell

In conclusion, while **methylammonium** and formamidinium-based perovskite solar cells currently exhibit higher power conversion efficiencies in champion devices, the incorporation of **ethylammonium**, particularly in mixed-cation systems, presents a promising strategy for

enhancing the long-term stability of these devices. Further research focusing on optimizing the composition and fabrication processes of EA-containing perovskites is crucial to unlock their full potential and contribute to the commercial viability of perovskite solar cell technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Formation of cubic perovskite alloy containing the ammonium cation of 2D perovskite for high performance solar cells with improved stability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Methylammonium, formamidinium and ethylenediamine mixed triple-cation perovskite solar cells with high efficiency and remarkable stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- To cite this document: BenchChem. [benchmarking the performance of ethylammonium-based solar cells]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1618946#benchmarking-the-performance-of-ethylammonium-based-solar-cells>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com